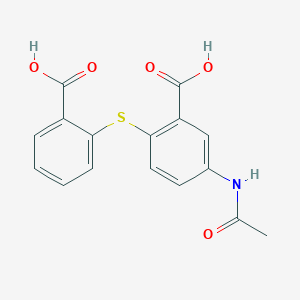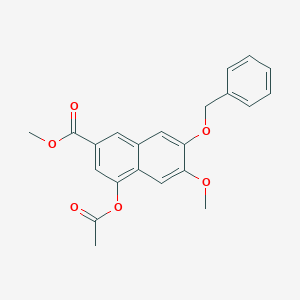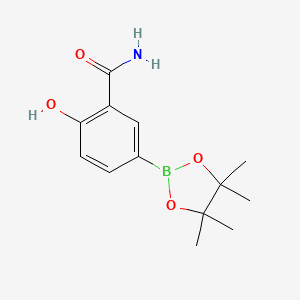
5-Acetamido-2-(2-carboxyphenylthio)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetamido-2-(2-carboxyphenylthio)benzoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes an acetamido group, a carboxyphenylthio group, and a benzoic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2-(2-carboxyphenylthio)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 5-amino-2-hydroxybenzoic acid with acetic anhydride or acyl chloride to introduce the acetamido group. This is followed by a substitution reaction with 2-carboxyphenylthiol to form the final product. The reaction conditions often include the use of solvents such as ethyl acetate and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
5-Acetamido-2-(2-carboxyphenylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The acetamido and carboxyphenylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学研究应用
5-Acetamido-2-(2-carboxyphenylthio)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Acetamido-2-(2-carboxyphenylthio)benzoic acid involves its interaction with specific molecular targets. For instance, its derivatives have shown binding affinity with cyclooxygenase 2 (COX-2) receptors, which are involved in the inflammatory response . The compound’s structure allows it to selectively inhibit COX-2, reducing inflammation and pain.
相似化合物的比较
Similar Compounds
5-Acetamido-2-hydroxybenzoic acid: This compound shares a similar acetamido group but lacks the carboxyphenylthio moiety.
5-Phenylacetamidosalicylic acid: Similar in structure but with a phenylacetamido group instead of the carboxyphenylthio group.
Uniqueness
5-Acetamido-2-(2-carboxyphenylthio)benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to selectively inhibit COX-2 makes it a promising candidate for further research and development in medicinal chemistry.
属性
CAS 编号 |
74053-20-6 |
|---|---|
分子式 |
C16H13NO5S |
分子量 |
331.3 g/mol |
IUPAC 名称 |
5-acetamido-2-(2-carboxyphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C16H13NO5S/c1-9(18)17-10-6-7-14(12(8-10)16(21)22)23-13-5-3-2-4-11(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22) |
InChI 键 |
YLSOFTZYQVRTCY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)O)C(=O)O |
溶解度 |
42.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide](/img/structure/B13930831.png)

![8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13930848.png)

![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)



![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)
![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)



![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)
